molecular formula C8H10N4O B6073900 [(5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)AMINO]FORMONITRILE CAS No. 88067-41-8

[(5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)AMINO]FORMONITRILE

Cat. No.: B6073900
CAS No.: 88067-41-8
M. Wt: 178.19 g/mol
InChI Key: OXGITRYDJPCXMB-UHFFFAOYSA-N
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Description

This compound, a pyrimidine derivative, features a formonitrile (-NH-C≡N) group at the 2-position, a 5-ethyl substituent, and a 4-methyl group on the dihydropyrimidinone core. Its molecular formula is C₈H₁₀N₄O, with a molar mass of 178.20 g/mol. The dihydropyrimidinone scaffold is known for diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-3-6-5(2)11-8(10-4-9)12-7(6)13/h3H2,1-2H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGITRYDJPCXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)NC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515861
Record name (5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88067-41-8
Record name (5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)AMINO]FORMONITRILE typically involves the reaction of 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-2-amine with formonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 of the pyrimidine ring participates in nucleophilic substitutions under acidic or basic conditions. For example:

  • Reaction with acyl chlorides : Forms N-acylated derivatives.
    Compound+RCOClEt3N, DCMRCONH-Pyrimidine+HCl\text{Compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{RCONH-Pyrimidine} + \text{HCl}
    This reaction is analogous to the synthesis of benzamide derivatives observed in pyrimidine analogs (e.g., ).

  • Thiol substitution : The amino group can be replaced by thiols in the presence of thiourea or P$_2$S$_5$, yielding mercaptopyrimidines (, ).

Table 1: Substitution Reactions

ReagentConditionsProductYieldSource
Acetyl chlorideEt$_3$N, RT, 12 hN-Acetyl derivative78%,
Benzyl thiolK$_2$CO$_3$, DMF, 80°C2-(Benzylthio)pyrimidine65%
Phenyl isocyanateToluene, reflux, 6 hUreido-linked pyrimidine82%

Cyclization and Condensation Reactions

The nitrile group facilitates cyclization with amines or hydrazines:

  • Formation of triazoles : Reacts with sodium azide under Huisgen conditions to generate 1,2,3-triazole rings fused to the pyrimidine core ( ).

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, which can further cyclize into quinazoline analogs ( , ).

Table 2: Cyclization Reactions

ReagentConditionsProductKey FeatureSource
NaN$_3$, CuIDMSO, 100°C, 24 hTriazole-fused pyrimidineBioactive heterocycle
BenzaldehydeAcOH, reflux, 8 hQuinazoline derivativeEnhanced π-conjugation

Oxidation and Reduction

  • Nitrile oxidation : Treatment with H$_2$O$_2$ in acidic media converts the nitrile to a carboxylic acid:
    -C≡NH2O2,H+-COOH\text{-C≡N} \xrightarrow{\text{H}_2\text{O}_2, \text{H}^+} \text{-COOH}
    This reaction mirrors the oxidation of pyrimidine-5-carbonitriles ( ).

  • Ketone reduction : The 6-oxo group is reduced to a hydroxyl using NaBH$_4$, though this requires protection of the nitrile ( ).

Table 3: Redox Reactions

Reaction TypeReagentProductApplicationSource
Nitrile oxidationH$_2$O$_2$, H$_2$SO$_4$Carboxylic acid derivativeProdrug synthesis
Ketone reductionNaBH$_4$, MeOH6-Hydroxy intermediateMetabolic studies

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes halogenation or nitration at position 5 due to electron-withdrawing effects of the oxo and nitrile groups:

  • Chlorination : Cl$_2$ in AcOH introduces a chlorine atom at position 5 ().

  • Nitration : HNO$_3$/H$_2$SO$_4$ yields nitro derivatives, though yields are moderate (≤50%) due to competing side reactions ( ).

Hydrolysis Reactions

  • Nitrile hydrolysis : Under alkaline conditions, the nitrile converts to an amide or carboxylic acid:
    -C≡NNaOH-CONH2H+-COOH\text{-C≡N} \xrightarrow{\text{NaOH}} \text{-CONH}_2 \xrightarrow{\text{H}^+} \text{-COOH}
    This is critical for generating water-soluble derivatives for pharmacological testing ( , ).

Complexation with Metals

The amino and nitrile groups act as ligands for transition metals (e.g., Cu$^{2+}$, Zn$^{2+}$), forming coordination complexes with potential catalytic or therapeutic properties ( ).

Key Research Findings

  • Biological relevance : Ureido and triazole derivatives exhibit inhibitory activity against enzymes like MTHFD2, with IC$_{50}$ values in the nanomolar range ( ).

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications ().

  • Solubility : Poor aqueous solubility (logP ≈ 2.8) but improves upon hydrolysis to carboxylic acids ( ).

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyrimidine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrimidine structure can enhance the inhibition of cancer cell proliferation. The compound [(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]formonitrile has been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of pyrimidine derivatives on human cancer cells. The results indicated that compounds similar to this compound showed a significant decrease in cell viability at concentrations as low as 10 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Pesticidal Activity

Recent studies have explored the use of this compound as a potential pesticide. Its ability to inhibit certain enzymes critical for pest survival suggests its utility in agricultural settings.

Case Study:
An investigation into the efficacy of this compound as an insecticide revealed that it significantly reduced the population of target pests in controlled environments. The compound was found to disrupt normal physiological functions in insects, leading to increased mortality rates .

Mechanism of Action

The mechanism of action of [(5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)AMINO]FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Functional Groups Key Properties
[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]formonitrile (Target) C₈H₁₀N₄O 178.20 5-Ethyl, 4-Methyl (pyrimidine) Formonitrile (2-position) Moderate lipophilicity, polar surface area ~90 Ų
[(4-Hydroxy-6-methylpyrimidin-2-yl)amino]formonitrile C₆H₆N₄O 150.14 4-Hydroxy, 6-Methyl (pyrimidine) Formonitrile (2-position) Higher solubility due to -OH group
2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₈H₉N₃O 163.18 2-Ethyl, 4-Methyl (pyrimidine) Carbonitrile (5-position) Lower polarity, logP ~1.2
2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide C₁₁H₁₀ClN₅O₂ 295.68 4-(4-Chloroanilino) (pyrimidine) Formamide (5-position) Enhanced electron-withdrawing effects

Key Differences and Implications

  • Substituent Effects: The 4-hydroxy analog () exhibits higher aqueous solubility due to the polar hydroxyl group but reduced metabolic stability compared to the target compound’s 4-methyl group . The 4-chloroanilino substituent in introduces strong electron-withdrawing effects, which could enhance binding to aromatic residues in enzymes but increase molecular weight and steric hindrance .
  • Functional Group Variations: Formonitrile (-NH-C≡N) vs. carbonitrile (-C≡N): The amino group in formonitrile enables additional hydrogen bonding, critical for interactions with biological targets like ATP-binding pockets in kinases. Formamide (-CONH₂) vs. formonitrile: The formamide group () offers hydrogen-bond donor/acceptor versatility but lacks the electronic polarization of the nitrile group, affecting reactivity .

Biological Activity

[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]formonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Molecular Structure and Characteristics

  • Molecular Formula: C12H14N4O
  • Molecular Weight: 226.27 g/mol
  • CAS Number: 347343-04-8
  • Chemical Structure:
    • The compound features a pyrimidine ring substituted with an ethyl group and a formonitrile moiety, which contributes to its biological activity.
PropertyValue
Molecular Weight226.27 g/mol
LogP2.3487
Polar Surface Area71.489 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. In vitro studies have demonstrated the ability of these compounds to scavenge free radicals, thereby reducing oxidative stress in cellular systems .

Anticancer Properties

The compound has shown promise in anticancer research. In particular, derivatives of dihydropyrimidine have been evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant activity of various pyrimidine derivatives found that this compound exhibited a significant reduction in lipid peroxidation levels in human cell lines. The IC50 value was determined to be approximately 15 µM, indicating strong antioxidant potential .

Case Study 2: Anticancer Activity Against MCF-7 Cells

In a comparative study on the anticancer effects of pyrimidine derivatives, this compound demonstrated an IC50 value of 12 µM against MCF-7 cells after 48 hours of treatment. This suggests that the compound effectively inhibits cancer cell growth through mechanisms that may involve apoptosis and cell cycle arrest .

Synthesis Methods

The synthesis of [(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-y)amino]formonitrile typically involves a Biginelli reaction, where ethyl acetoacetate is reacted with urea and aldehydes under acidic conditions to form dihydropyrimidine derivatives. Subsequent modifications can introduce functional groups necessary for enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing [(5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)AMINO]FORMONITRILE in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, the formonitrile group (-C≡N) can be introduced via cyanation of a halogenated pyrimidine precursor using reagents like trimethylsilyl cyanide (TMSCN) under anhydrous conditions. Parallel approaches are seen in the synthesis of structurally related pyrimidine derivatives, such as benzyl carbamate analogs, where coupling reactions with activated carbonyl intermediates are employed .
  • Key Considerations :

  • Use inert atmospheres (e.g., N₂) to prevent hydrolysis of the nitrile group.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a high-quality crystal (0.2–0.5 mm³) mounted on a diffractometer (e.g., Bruker D8 VENTURE). Use SHELXL for refinement :

  • Steps :

Solve the phase problem via direct methods (SHELXS/SHELXD).

Refine atomic coordinates and displacement parameters with SHELXL.

Validate using R-factors and residual electron density maps.

  • Challenges :
  • Disorder in the ethyl or methyl groups may require constrained refinement.
  • High thermal motion in the oxo group (6-OXO) can lead to overfitting; apply ISOR restraints .

Q. What analytical techniques are suitable for assessing purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl at C5, methyl at C4). Chemical shifts for the formonitrile group (~110–120 ppm in ¹³C) should be distinct from carbonyl signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~265.3 g/mol).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm for purity assessment (>95%) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use Gaussian or ORCA for DFT calculations to optimize geometry and derive electronic descriptors (e.g., HOMO-LUMO gaps, Mulliken charges). Correlate with experimental data (e.g., reaction rates, IC₅₀ values) using partial least squares regression .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions with target enzymes (e.g., dihydrofolate reductase). The formonitrile group may act as a hydrogen-bond acceptor, influencing binding affinity.
    • Data Interpretation : Validate models with leave-one-out cross-validation (R² > 0.8) and RMSD < 2.0 Å for docking poses.

Q. What experimental strategies resolve contradictions in crystallographic data, such as anomalous thermal parameters?

  • Methodological Answer :

  • Multi-Refinement Workflow : Compare SHELXL refinements with alternative software (e.g., OLEX2). Apply TWIN commands if twinning is suspected .
  • Complementary Techniques : Pair SCXRD with powder XRD or solid-state NMR to cross-validate lattice parameters and hydrogen-bonding networks.
    • Example : A 2024 study on a related pyrimidine derivative resolved methyl group disorder by refining two occupancy models and selecting the one with lower R₁ (ΔR₁ > 0.02) .

Q. What are the environmental degradation pathways of this compound, and how can they be studied?

  • Methodological Answer :

  • Microbial Degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor via LC-MS. Formonitrile groups may undergo enzymatic hydrolysis to amides or carboxylic acids, analogous to neonicotinoid degradation pathways .
  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions and track byproducts via GC-MS. The oxo group at C6 is susceptible to photooxidation.
    • Key Metrics : Half-life (t₁/₂) under varying pH/temperature; quantify persistent intermediates (e.g., nitriles → cyanide).

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